
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-1-benzopyran-4-one
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Overview
Description
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of amino, bromo, and hydroxy functional groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 7-hydroxy-2-methyl-4H-chromen-4-one, followed by amination to introduce the amino group at the 6-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine for the amination step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Ammonia, amines, halides.
Major Products Formed
Oxidation: Formation of 7-oxo-2-methyl-4H-chromen-4-one.
Reduction: Formation of 6-amino-7-hydroxy-2-methyl-4H-chromen-4-one.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Amino-8-bromo-7-hydroxy-2-methyl-4H-1-benzopyran-4-one is C10H8BrNO3, with a molecular weight of approximately 270.08 g/mol. The compound features an amino group at the 6-position, a bromo group at the 8-position, and a hydroxyl group at the 7-position of the chromenone core structure. These functional groups enhance its reactivity and biological activity.
Scientific Research Applications
The compound has several notable applications in scientific research:
Medicinal Chemistry
- Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that treatment with this compound resulted in a substantial reduction in tumor growth in xenograft models, supporting its potential as a novel anticancer agent .
- Antimicrobial Activity : The compound has demonstrated considerable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests indicated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Anti-inflammatory Effects : Studies have explored the anti-inflammatory potential of this compound, revealing its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Experimental models showed that administration of the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Organic Synthesis
- The compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical transformations, making it useful as a reagent in organic synthesis .
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic applications of this compound:
Anticancer Activity
A study highlighted that treatment with this compound resulted in significant tumor growth reduction in xenograft models, indicating its potential as a novel anticancer agent.
Antimicrobial Efficacy
In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing broad-spectrum antimicrobial properties.
Anti-inflammatory Mechanisms
Experimental models revealed that administration of the compound significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues of enzymes, while the bromo group can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-4-methyl-2H-chromen-2-one
- 6-Amino-4H-chromen-4-one
- 8-Bromo-7-hydroxy-2-methyl-4H-chromen-4-one
Uniqueness
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the combination of amino, bromo, and hydroxy functional groups, which confer distinct reactivity and biological activity. This combination is not commonly found in other chromenone derivatives, making it a valuable compound for research and development .
Biological Activity
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-1-benzopyran-4-one, a synthetic compound belonging to the benzopyran class, particularly the coumarin derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including an amino group at the 6th position, a bromo group at the 8th position, and a hydroxyl group at the 7th position of the chromen-4-one core structure. Its molecular formula is C10H8BrNO3, with a molecular weight of approximately 270.08 g/mol .
The biological activity of this compound can be attributed to its functional groups, which enable it to interact with various biological targets. The amino group facilitates hydrogen bonding with enzyme active sites, while the bromo group can participate in halogen bonding interactions. This versatility allows the compound to modulate enzyme activities and receptor interactions, making it relevant in therapeutic applications .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Amino-7-hydroxy-4-methylcoumarin | C10H9NO3 | Lacks bromo substituent; known for anti-inflammatory properties. |
7-Hydroxycoumarin | C9H6O3 | Simple coumarin structure; used as a fluorescent marker. |
6-Bromo-7-hydroxycoumarin | C9H6BrO3 | Contains bromo but lacks amino functionality; studied for antimicrobial effects. |
The presence of both amino and bromo groups in this compound enhances its reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Anticancer Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models, supporting its use as a novel anticancer agent .
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its broad-spectrum antimicrobial properties .
- Anti-inflammatory Mechanisms : Experimental models of inflammation revealed that administration of the compound significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Properties
CAS No. |
41266-97-1 |
---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
6-amino-8-bromo-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8BrNO3/c1-4-2-7(13)5-3-6(12)9(14)8(11)10(5)15-4/h2-3,14H,12H2,1H3 |
InChI Key |
SMEOMWWYALEKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC(=C(C(=C2O1)Br)O)N |
Origin of Product |
United States |
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